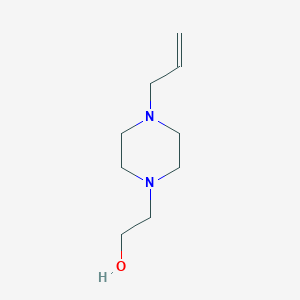

1-Allyl-4-(2-hydroxyethyl)-piperazine

CAS No.: 27612-67-5

Cat. No.: VC2017495

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27612-67-5 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2-(4-prop-2-enylpiperazin-1-yl)ethanol |

| Standard InChI | InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2 |

| Standard InChI Key | OIIANXCKEGUVFK-UHFFFAOYSA-N |

| SMILES | C=CCN1CCN(CC1)CCO |

| Canonical SMILES | C=CCN1CCN(CC1)CCO |

Introduction

Chemical Identity and Physical Properties

1-Allyl-4-(2-hydroxyethyl)-piperazine is a tertiary amine with distinct functional groups that contribute to its chemical versatility and pharmaceutical applications. The compound's basic identification parameters are summarized in Table 1.

Table 1: Chemical Identity of 1-Allyl-4-(2-hydroxyethyl)-piperazine

| Parameter | Value |

|---|---|

| CAS Registry Number | 27612-67-5 |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 2-(4-prop-2-enylpiperazin-1-yl)ethanol |

| Standard InChI | InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2 |

| Standard InChIKey | OIIANXCKEGUVFK-UHFFFAOYSA-N |

| SMILES Notation | C=CCN1CCN(CC1)CCO |

The physical properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine make it suitable for various chemical transformations and pharmaceutical applications. These properties are outlined in Table 2.

Table 2: Physical Properties of 1-Allyl-4-(2-hydroxyethyl)-piperazine

| Property | Value |

|---|---|

| Physical State | Clear liquid at room temperature |

| Vapor Pressure | 0.00112 mmHg at 25°C |

| Refractive Index | 1.491 |

| Boiling Point | 267.3°C at 760 mmHg |

| Solubility | Soluble in water, alcohols, and most organic solvents |

| Appearance | Colorless to pale yellow liquid |

Structural Analysis and Chemical Bonding

The molecular structure of 1-Allyl-4-(2-hydroxyethyl)-piperazine consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) with an allyl group (CH₂=CH-CH₂-) attached to one nitrogen atom and a hydroxyethyl group (-CH₂-CH₂-OH) attached to the other nitrogen atom. This structure gives the compound its unique chemical properties and reactivity.

The piperazine ring provides a rigid scaffold with two nitrogen atoms in favorable positions for further functionalization. The allyl group contains a carbon-carbon double bond that can participate in addition reactions, while the hydroxyethyl group offers a hydroxyl functionality that can undergo various transformations including oxidation, esterification, and etherification.

Synthesis Methods

Several approaches have been developed for the synthesis of 1-Allyl-4-(2-hydroxyethyl)-piperazine. The most commonly employed methods are outlined below.

From N-(2-Hydroxyethyl)piperazine

The most straightforward synthesis route involves the N-allylation of commercially available N-(2-hydroxyethyl)piperazine:

-

N-(2-Hydroxyethyl)piperazine is treated with allyl bromide or allyl chloride in the presence of a base (typically potassium carbonate or triethylamine)

-

The reaction is usually conducted in polar aprotic solvents such as acetonitrile or DMF

-

The reaction proceeds via nucleophilic substitution, where the nitrogen of the piperazine acts as a nucleophile

From Piperazine

An alternative approach involves sequential alkylation of piperazine:

-

Monoalkylation of piperazine with 2-chloroethanol or 2-bromoethanol to form N-(2-hydroxyethyl)piperazine

-

Subsequent allylation with allyl halide to yield the target compound

Using Protective Group Strategy

For large-scale synthesis, a protective group strategy may be employed:

-

Protection of one nitrogen of piperazine with a suitable protecting group (e.g., Boc or Cbz)

-

Alkylation with 2-chloroethanol to introduce the hydroxyethyl group

-

Deprotection of the protected nitrogen

-

Allylation to introduce the allyl group

Applications in Pharmaceutical Research

1-Allyl-4-(2-hydroxyethyl)-piperazine serves multiple roles in pharmaceutical research and development, with significant applications in the synthesis of therapeutic agents.

As a Pharmaceutical Intermediate

The compound functions as a versatile building block in the synthesis of various pharmaceutical agents. Its applications in drug synthesis include:

-

Serving as a precursor in the synthesis of neurological agents

-

Contributing to the development of compounds with enhanced solubility profiles

-

Providing a scaffold for further functionalization in medicinal chemistry

Structure-Activity Relationship Studies

The structural features of 1-Allyl-4-(2-hydroxyethyl)-piperazine make it valuable in structure-activity relationship (SAR) studies:

-

The hydroxyethyl moiety enhances water solubility and bioavailability of the resulting compounds

-

The allyl group allows for further chemical modifications, enabling the creation of diverse chemical libraries

-

The piperazine scaffold is found in numerous pharmaceutical agents, particularly those targeting G-protein coupled receptors

Chemical Reactivity and Transformations

The presence of multiple functional groups in 1-Allyl-4-(2-hydroxyethyl)-piperazine enables diverse chemical transformations. The most significant reaction pathways are summarized in Table 3.

Table 3: Major Reaction Pathways of 1-Allyl-4-(2-hydroxyethyl)-piperazine

| Functional Group | Reaction Type | Resulting Transformation |

|---|---|---|

| Allyl Group | Hydrogenation | Reduction to propyl group |

| Allyl Group | Epoxidation | Formation of epoxide |

| Allyl Group | Hydroboration-oxidation | Formation of primary alcohol |

| Hydroxyl Group | Oxidation | Formation of aldehyde or carboxylic acid |

| Hydroxyl Group | Esterification | Formation of esters |

| Hydroxyl Group | Etherification | Formation of ethers |

| Piperazine Ring | N-alkylation | Introduction of additional substituents |

| Piperazine Ring | N-acylation | Formation of amides |

Comparative Analysis with Related Compounds

To better understand the significance of 1-Allyl-4-(2-hydroxyethyl)-piperazine, it is helpful to compare it with structurally related compounds. This comparison highlights the unique features and advantages of this specific derivative.

Table 4: Comparison of 1-Allyl-4-(2-hydroxyethyl)-piperazine with Related Compounds

| Compound | CAS Number | Key Differences | Relative Advantages |

|---|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | 103-76-4 | Lacks allyl group | Simpler structure, more reactive secondary amine |

| 1,4-Bis(2-hydroxyethyl)piperazine | 122-96-3 | Contains two hydroxyethyl groups instead of allyl and hydroxyethyl | Enhanced water solubility, dual alcohol functionality |

| 1-Allyl-4-(2-azidoethyl)piperazine | 2097986-30-4 | Contains azido group instead of hydroxyl | Enables click chemistry applications |

| 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | 25209-64-7 | Contains formyl group instead of allyl | Aldehyde functionality for further transformations |

The unique combination of allyl and hydroxyethyl groups in 1-Allyl-4-(2-hydroxyethyl)-piperazine provides distinct advantages in terms of reactivity and versatility compared to these related structures .

Current Research and Future Perspectives

Recent research indicates expanding applications for 1-Allyl-4-(2-hydroxyethyl)-piperazine beyond its traditional use as a synthetic intermediate. Several promising research directions are highlighted below.

Development of Novel Pharmaceutical Agents

The compound continues to play a role in the development of pharmaceutical agents, particularly those targeting neurological conditions. Its hydroxyethyl moiety enhances solubility and bioavailability, while the allyl group allows for further chemical modifications, making it a valuable scaffold in medicinal chemistry research.

Catalysis Applications

Emerging research suggests potential applications of 1-Allyl-4-(2-hydroxyethyl)-piperazine and its derivatives in catalysis:

-

As ligands in transition metal catalysis

-

In asymmetric synthesis applications

-

As phase-transfer catalysts in organic transformations

Materials Science Applications

Recent studies have begun to explore the use of functionalized piperazines, including 1-Allyl-4-(2-hydroxyethyl)-piperazine, in materials science:

-

As precursors for polymeric materials

-

In the development of surface-active compounds

-

For the preparation of specialty coatings and films

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume